

Application Notes and Protocols for LY294002

Stock Solution Preparation

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Compound of Interest

Compound Name: LYIA

Cat. No.: B1148097

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Audience: Researchers, scientists, and drug development professionals.

Introduction: LY294002 is a potent and selective cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] By competitively binding to the ATP-binding site of the enzyme, LY294002 effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical cascade involved in cell proliferation, survival, and growth.[2][3] Its superior stability and reversibility compared to other inhibitors like wortmannin make it a widely used tool in cancer research and the study of cellular signaling.[2][4] These application notes provide a detailed protocol for the preparation, storage, and use of LY294002 stock solutions to ensure experimental reproducibility and accuracy.

Quantitative Data Summary

The following table summarizes the key quantitative data for LY294002.

Property	Value	Citations
Molecular Formula	C ₁₉ H ₁₇ NO ₃	[1]
Molecular Weight	307.35 g/mol	[1][5]
Purity	>99%	[1]
Appearance	White to off-white solid	[6]
Solubility	DMSO: ≥15.37 mg/mL up to 80 mg/mL (260.29 mM) Ethanol: ≥13.55 mg/mL up to 25 mg/mL Water: Insoluble	[1][2][4][6]
Storage (Solid Form)	Store at -20°C, desiccated. Stable for at least 24 months.	[1][7]
Storage (Stock Solution)	Aliquot and store at -20°C (stable for up to 3 months) or -80°C (stable for up to 1 year). Avoid repeated freeze-thaw cycles and protect from light.	[1][4][5][7][8]

Experimental Protocols

Materials Required

- LY294002 powder (purity >99%)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes (1.5 mL)
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Sonicator water bath (optional, but recommended)[2][6]
- 0.22 µm syringe filter (for sterile applications)

Protocol for Preparing a 10 mM LY294002 Stock Solution

This protocol provides instructions for preparing a commonly used 10 mM stock solution in DMSO.

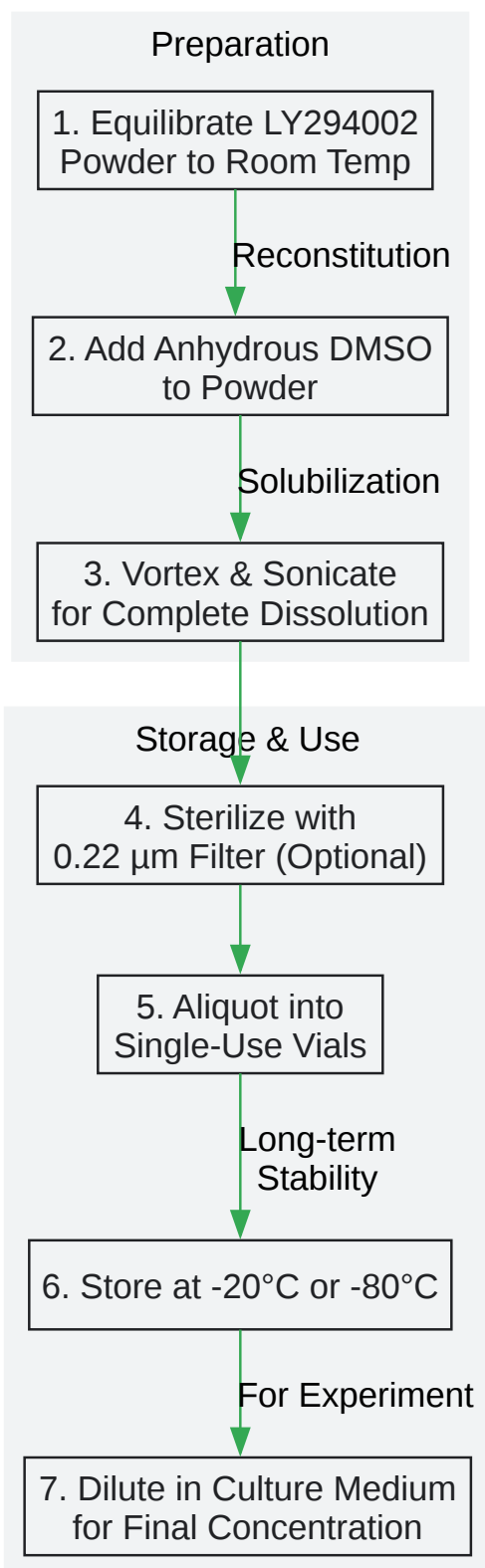
- **Equilibration:** Allow the vial of LY294002 powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
- **Calculation:** To prepare a 10 mM stock solution from 1.5 mg of LY294002 (MW: 307.35 g/mol), the required volume of DMSO is calculated as follows:
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$
 - $\text{Volume (}\mu\text{L)} = (0.0015 \text{ g} / (0.010 \text{ mol/L} * 307.35 \text{ g/mol})) * 1,000,000 = 488 \mu\text{L}$
- **Reconstitution:** Aseptically add 488 μL of anhydrous DMSO to the vial containing 1.5 mg of LY294002.[\[1\]](#)[\[7\]](#)
- **Dissolution:** Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved. If particulates are still visible, sonicate the solution for 5-10 minutes in a room temperature water bath to ensure complete solubilization.[\[2\]](#)[\[9\]](#)
- **Sterilization (Optional):** For cell culture applications, it is advisable to sterilize the stock solution by passing it through a 0.22 μm DMSO-compatible syringe filter into a sterile tube.[\[2\]](#)
- **Aliquoting and Storage:**
 - Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 μL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[\[1\]](#)[\[2\]](#)[\[7\]](#)
 - Clearly label each aliquot with the compound name, concentration, and date of preparation.
 - Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 1 year).[\[4\]](#)[\[7\]](#)[\[8\]](#)

Protocol for Application in Cell Culture

- Thawing: When ready to use, thaw a single aliquot of the LY294002 stock solution at room temperature.
- Dilution: Prepare working dilutions by diluting the stock solution directly into the cell culture medium to achieve the desired final concentration (typically 1-10 μ M for mechanistic studies).[2]
- Vehicle Control: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v), as higher concentrations can have cytotoxic effects.[2] Prepare a vehicle control by adding the same volume of DMSO to control wells.
- Treatment: For optimal inhibition, it is recommended to pre-treat cells with LY294002 for at least one hour before applying a stimulus.[1][5]

Visualizations

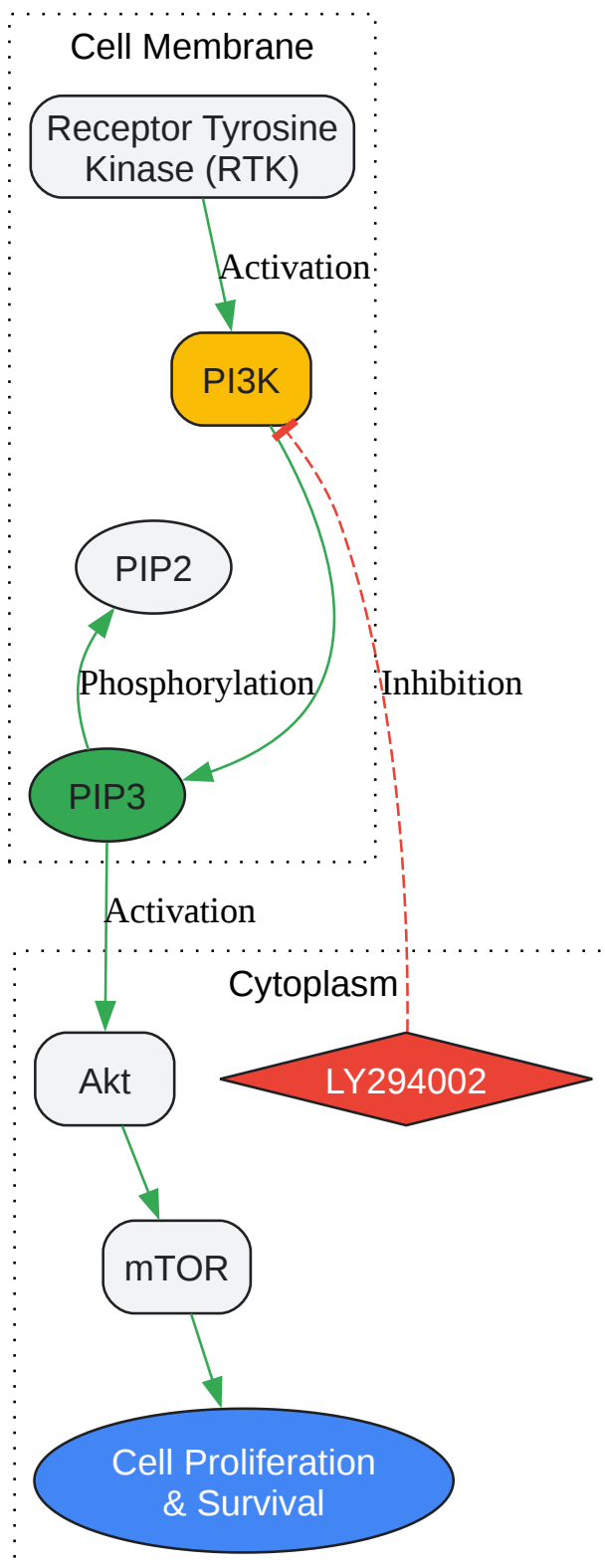
Experimental Workflow for LY294002 Stock Preparation



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Caption: Workflow for preparing LY294002 stock solution.

PI3K/Akt Signaling Pathway Inhibition by LY294002



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Caption: LY294002 inhibits PI3K, blocking downstream signaling.

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